![molecular formula C20H12BrFN6O2S B2700668 1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide CAS No. 1112437-20-3](/img/no-structure.png)
1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H12BrFN6O2S and its molecular weight is 499.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
Research in the domain of heterocyclic compounds, particularly those involving thiazolo[4,5-d]pyrimidine and related scaffolds, has shown significant interest in the development of new synthetic routes and the exploration of their biological activities. These activities include antibiotic, antibacterial, anticancer, and anti-inflammatory properties. For example, studies have demonstrated the synthesis of thieno[2,3-d]pyrimidine derivatives through innovative methods, leading to compounds with potential antimicrobial, anti-inflammatory, and cytotoxic activities (Ahmed et al., 2018; Alam et al., 2010).
Antimicrobial and Antibacterial Effects
Compounds synthesized from thiazolo[4,5-d]pyrimidin and similar heterocyclic frameworks have been tested for their antimicrobial and antibacterial efficacy. Several studies have reported the successful synthesis of novel derivatives showing promising results against a range of bacterial strains, highlighting their potential as new antibiotic or antibacterial agents (Lahsasni et al., 2018; Kolisnyk et al., 2015).
Synthesis Techniques and Chemical Characterization
The field of heterocyclic chemistry also focuses on developing novel synthesis techniques and characterizing new compounds. Studies have detailed methodologies for creating heterocyclic structures that incorporate thiazolo[4,5-d]pyrimidin units, providing insights into the chemical properties and potential applications of these compounds in medicinal chemistry (Vasylyev et al., 1999; Pokhodylo et al., 2010).
properties
CAS RN |
1112437-20-3 |
|---|---|
Molecular Formula |
C20H12BrFN6O2S |
Molecular Weight |
499.32 |
IUPAC Name |
6-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H12BrFN6O2S/c21-14-8-11(6-7-15(14)22)17-24-16(30-27-17)10-31-20-25-18-13(9-23-26-18)19(29)28(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,26) |
InChI Key |
QPELLJUOXGNENT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)F)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



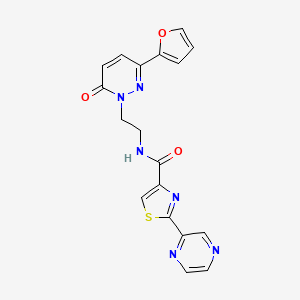
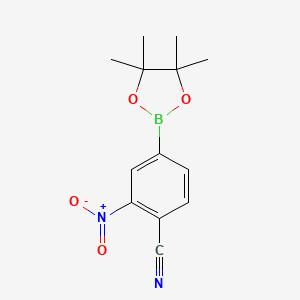
![2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2700587.png)
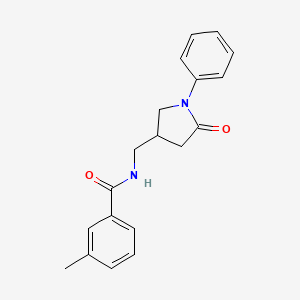
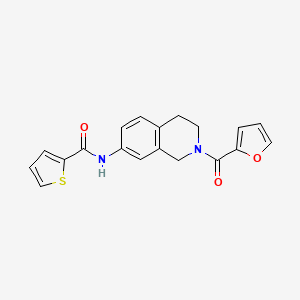
![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)
![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)
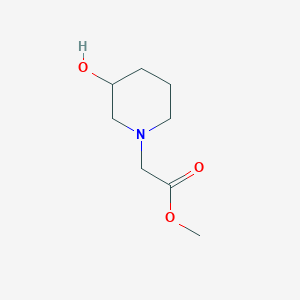
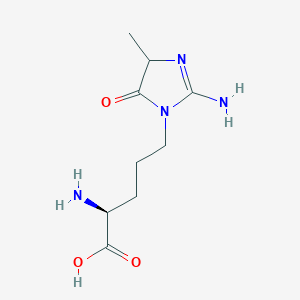
![Ethyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate](/img/structure/B2700604.png)
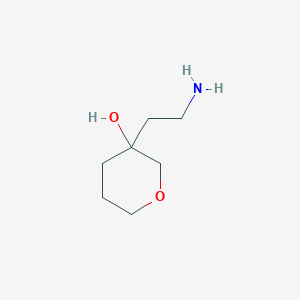
![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2700608.png)